
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole (CMPI) is a synthetic compound with a wide range of applications in scientific research. CMPI is a versatile compound that can be used to modify proteins and other molecules, and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies, such as protein modification, enzyme inhibition, and drug delivery. This compound has also been used to study the structure and function of proteins, as well as to modify the activity of enzymes. Additionally, this compound has been used in the study of cell signaling pathways, and has been used to study the effects of drugs on cells.
Mécanisme D'action
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole acts as a reversible inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound binds to the active site of the protease, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This compound also binds to the active site of other enzymes, such as kinases and phosphatases, and can be used to inhibit their activity.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various drugs and compounds. This compound has been used to study the effects of drugs on cell signaling pathways, and has been used to study the effects of drugs on the expression of genes. This compound has also been used to study the biochemical and physiological effects of various compounds on cells, such as the effects of toxins and hormones on cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has several advantages for lab experiments. This compound is a relatively inexpensive compound, and is relatively easy to synthesize. This compound is also a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, this compound is a relatively small molecule, which makes it useful for studying small molecules and proteins.
However, this compound also has some limitations. This compound is a relatively weak inhibitor of serine proteases, and may not be suitable for studying the effects of more potent inhibitors. Additionally, this compound is not a specific inhibitor, and may bind to other enzymes and proteins, which can lead to unwanted effects.
Orientations Futures
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole has a wide range of potential future applications. This compound could be used to study the effects of drugs on cell signaling pathways, and could be used to study the effects of drugs on gene expression. This compound could also be used to study the effects of compounds on cells, such as the effects of toxins and hormones on cells. Additionally, this compound could be used to study the structure and function of proteins, as well as to modify the activity of enzymes. Finally, this compound could be used to develop new drugs and compounds for therapeutic applications.
Méthodes De Synthèse
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole can be synthesized in a two-step process. The first step involves the reaction of 3-methoxypropylchloride with 2-methanesulfonylimidazole in the presence of a base such as sodium carbonate. This reaction yields 5-(chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)imidazole. The second step involves the reaction of the imidazole with sodium hydroxide, which results in the formation of this compound.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(3-methoxypropyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-15-5-3-4-12-8(6-10)7-11-9(12)16(2,13)14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUPUOCWVLFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
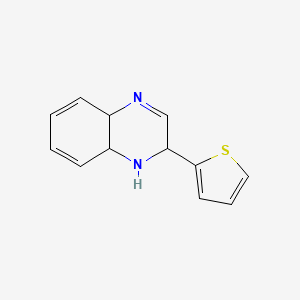
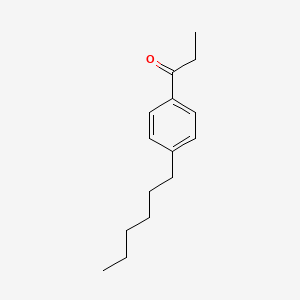
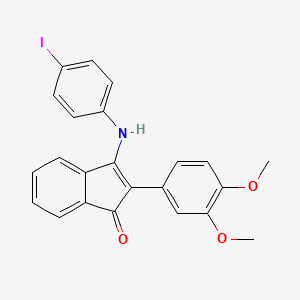


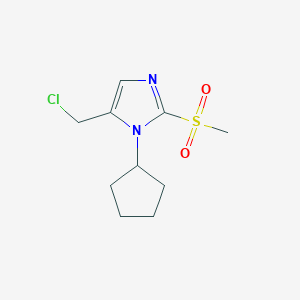
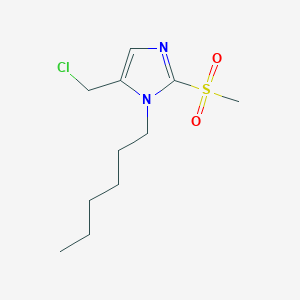
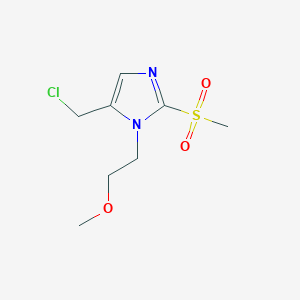
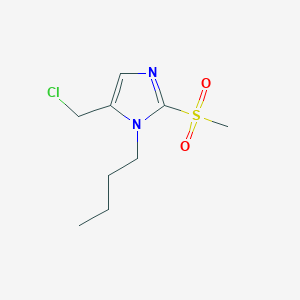
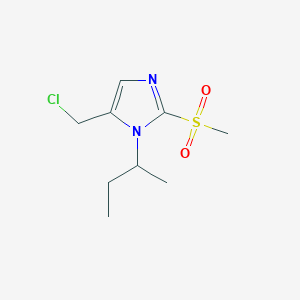
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
